YM 298198 hydrochloride YM 298198 hydrochloride Non-competitive antagonist with high affinity and selectivity for mGlu1 receptors (Ki = 19 nM); inactive at other mGlu receptor subtypes (mGlu2-7), ionotropic receptors and glutamate transporters (IC50 > 10 μM). Inhibits glutamate-induced IP production more potently than CPCCOEt (IC50 values are 16 nM and 6.3 μM respectively), and is orally active in vivo, demonstrating an antinociceptive effect in hyperalgesic mice.
Brand Name: Vulcanchem
CAS No.: 1216398-09-2
VCID: VC0004502
InChI: InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H
SMILES: CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl
Molecular Formula: C18H23ClN4OS
Molecular Weight: 378.919

YM 298198 hydrochloride

CAS No.: 1216398-09-2

Inhibitors

VCID: VC0004502

Molecular Formula: C18H23ClN4OS

Molecular Weight: 378.919

YM 298198 hydrochloride - 1216398-09-2

CAS No. 1216398-09-2
Product Name YM 298198 hydrochloride
Molecular Formula C18H23ClN4OS
Molecular Weight 378.919
IUPAC Name 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H
Standard InChIKey WYTJVUVCSUWZTH-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl
Description Non-competitive antagonist with high affinity and selectivity for mGlu1 receptors (Ki = 19 nM); inactive at other mGlu receptor subtypes (mGlu2-7), ionotropic receptors and glutamate transporters (IC50 > 10 μM). Inhibits glutamate-induced IP production more potently than CPCCOEt (IC50 values are 16 nM and 6.3 μM respectively), and is orally active in vivo, demonstrating an antinociceptive effect in hyperalgesic mice.
Synonyms 6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride
PubChem Compound 45073464
Last Modified Nov 11 2021
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